Terbuthylazine
Overview
Description
Terbuthylazine is a selective herbicide belonging to the chloro-s-triazine group. It is primarily used to control broadleaf weeds and grasses in agricultural settings, particularly in maize and sorghum fields . Chemically, it is a halogenated triazine, with a tert-butyl group replacing the isopropyl and ethyl groups found in similar compounds like atrazine and simazine .
Mechanism of Action
Target of Action
Terbuthylazine is a herbicide that belongs to the chloro-s-triazine family . Its primary targets are the photosynthetic apparatus of plants, specifically the Photosystem II (PSII) complex . This complex plays a crucial role in the light-dependent reactions of photosynthesis, where it facilitates the transfer of electrons from water to plastoquinone, leading to the production of ATP and NADPH .
Mode of Action
This compound acts primarily as a photosynthesis inhibitor . It binds to the D1 protein in the PSII complex, blocking electron transfer and disrupting the process of photosynthesis . This disruption leads to a cessation of ATP and NADPH production, which are essential for the synthesis of carbohydrates and other organic compounds in plants . As a result, the affected plants cannot grow or survive .
Biochemical Pathways
The inhibition of photosynthesis by this compound affects several downstream biochemical pathways. The most significant of these is the Calvin cycle, which relies on the ATP and NADPH produced during the light-dependent reactions of photosynthesis . Without these products, the Calvin cycle cannot proceed, leading to a halt in the production of glucose and other organic compounds essential for plant growth and survival .
Pharmacokinetics
The pharmacokinetics of this compound in the environment are characterized by its moderate mobility and persistence . It is stable to hydrolysis and to aqueous photolysis, and degrades very slowly under aerobic aquatic conditions . These properties can affect its bioavailability in different environmental contexts .
Result of Action
The primary result of this compound’s action is the death of the targeted plants due to the disruption of photosynthesis . On a cellular level, this can lead to oxidative stress, DNA damage, and apoptosis . In a broader ecological context, the use of this compound can lead to changes in plant communities and potentially impact non-target organisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its degradation in natural water depends on the presence of sediments and biological activity . Temperature, moisture levels, microbial activity, pH, and aeration can all influence the speed of decomposition . Furthermore, this compound’s toxicity to aquatic life and its persistence under most aquatic conditions highlight the importance of considering environmental factors when assessing its impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbuthylazine is synthesized through a multi-step process involving the reaction of cyanuric chloride with tert-butylamine and ethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps like purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Terbuthylazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydroxyl radicals, leading to the formation of degradation products.
Substitution: The chlorine atom in this compound can be substituted by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals generated in situ or through advanced oxidation processes (AOPs) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with this compound in the presence of a base.
Major Products Formed:
Scientific Research Applications
Terbuthylazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Atrazine: Similar in structure but with an isopropyl group instead of a tert-butyl group.
Simazine: Contains an ethyl group in place of the tert-butyl group.
Comparison:
This compound’s unique chemical structure and versatile applications make it a valuable compound in both agricultural and scientific research contexts. Its ability to control a wide range of weeds while also serving as a model compound for studying herbicide behavior underscores its significance.
Properties
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXISNSWEXTPMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027608 | |
Record name | Terbutylazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to white solid with a rotten odor; [HSDB] | |
Record name | Terbuthylazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7322 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 5.0 mg/L at 20 °C, In water, 9 mg/L at 25 °C, pH 7.4, In acetone 41, ethanol 14, n-octanol 12, n-hexane 0.36 (all in g/L, 25 °C), Dimethylformamide, 40 g/liter; ethyl acetate, 10 g/liter; isopropanol, 10 g/liter; tetralin, 10 g/l; xylene, 14.3 g/L, Toluene, 1.04 g/100 ml; ethylene glycol, 0.236 g/100 ml, both at 25 °C | |
Record name | TERBUTHYLAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.122 g/cu cm at 20 °C | |
Record name | TERBUTHYLAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000112 [mmHg], 0.09 mPa (6.75X10-7 mm Hg) at 25 °C | |
Record name | Terbuthylazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7322 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | TERBUTHYLAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Photosynthetic electron transport inhibitor at the photosystem II receptor site. Maize tolerance of triazines is attributed to conjugation with glutathione. ...Herbicide, absorbed mainly by the roots. | |
Record name | TERBUTHYLAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless powder, White solid, Off-white. Powdery solid, waxy and globular | |
CAS No. |
5915-41-3 | |
Record name | Terbuthylazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5915-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terbuthylazine [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005915413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,1-dimethylethyl)-N4-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Terbutylazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Terbuthylazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERBUTHYLAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M095B391J7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TERBUTHYLAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
175.5 °C | |
Record name | TERBUTHYLAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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